Cas no 66869-71-4 (ethyl 3-(pyridin-4-yl)prop-2-ynoate)

ethyl 3-(pyridin-4-yl)prop-2-ynoate structure
66869-71-4 structure
Product name:ethyl 3-(pyridin-4-yl)prop-2-ynoate
CAS No:66869-71-4
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD23381103
CID:1057295

ethyl 3-(pyridin-4-yl)prop-2-ynoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(4-Pyridyl)propiolate
    • Ethyl 3-(4-pyridinyl)-2-propynoate
    • 3-oxo-3- (4-pyridinyl)propanic acid ethyl ester
    • ethyl (isonicotinoyl)-acetate
    • ethyl 3-(4-Pyridyl)-3-Oxo-Propionate
    • ethyl 3-(pyridin-4-yl)propiolate
    • ethyl 3-oxo-(3-pyridin-4-yl)propanoate
    • ethyl 3-oxo-3-(4-pyridyl)propanoate
    • ethyl 3-oxo-3-(4-pyridyl)propionate
    • ethyl 3-oxo-3-(pyridin-4-yl)propanoate
    • ethyl isonicotinoylacetate
    • Ethyl isonicotinylacetate
    • Ethylpyridin-4-ylpropiolat
    • pyridin-4-yl-
    • SBB010111
    • 2-Propynoic acid, 3-(4-pyridinyl)-, ethyl ester
    • Ethyl3-(4-Pyridyl)propiolate
    • DJFGCHADKAHSFR-UHFFFAOYSA-N
    • 6717AJ
    • ethyl 3-(pyridin-4-yl)prop-2-ynoate
    • TRA0068449
    • pyridin-4-yl-propynoic acid ethyl ester
    • SY022415
    • AK187616
    • MDL: MFCD23381103
    • Inchi: 1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3
    • InChI Key: DJFGCHADKAHSFR-UHFFFAOYSA-N
    • SMILES: O(C(C#CC1C([H])=C([H])N=C([H])C=1[H])=O)C([H])([H])C([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Topological Polar Surface Area: 39.2

ethyl 3-(pyridin-4-yl)prop-2-ynoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-786972-0.5g
ethyl 3-(pyridin-4-yl)prop-2-ynoate
66869-71-4 95.0%
0.5g
$273.0 2025-03-21
abcr
AB391109-5 g
Ethyl 3-(4-pyridyl)propiolate
66869-71-4
5g
€878.00 2022-08-31
eNovation Chemicals LLC
D692968-5g
Ethyl 3-(4-Pyridyl)propiolate
66869-71-4 >95%
5g
$605 2024-07-20
Life Chemicals
F2167-6624-2.5g
ethyl 3-(pyridin-4-yl)prop-2-ynoate
66869-71-4 95%+
2.5g
$388.0 2023-09-06
Life Chemicals
F2167-6624-1g
ethyl 3-(pyridin-4-yl)prop-2-ynoate
66869-71-4 95%+
1g
$194.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E78530-250mg
Ethyl 3-(4-pyridinyl)-2-propynoate
66869-71-4 95%
250mg
¥1069.0 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D851227-1g
Ethyl 3-(4-Pyridyl)propiolate
66869-71-4 ≥95%
1g
1,509.30 2021-05-17
eNovation Chemicals LLC
D692968-1g
Ethyl 3-(4-Pyridyl)propiolate
66869-71-4 >95%
1g
$210 2025-02-22
1PlusChem
1P003QMO-250mg
ETHYL 3-(4-PYRIDYL)PROPIOLATE
66869-71-4 95%
250mg
$194.00 2024-04-22
Aaron
AR003QV0-5g
Ethyl 3-(4-Pyridyl)propiolate
66869-71-4 95%
5g
$680.00 2025-02-10

Additional information on ethyl 3-(pyridin-4-yl)prop-2-ynoate

ethyl 3-(pyridin-4-yl)prop-2-ynoate: A Promising Pyridine Derivative in Drug Development and Synthetic Chemistry

ethyl 3-(pyridin-4-yl)prop-2-ynoate, with the chemical structure CAS No. 66869-71-4, represents a critical synthetic intermediate in the development of pyridine-based pharmaceuticals. This compound combines the structural features of pyridine rings and alkynyl groups, making it a versatile building block for the synthesis of bioactive molecules. Its unique molecular architecture has recently garnered attention in the field of medicinal chemistry due to its potential applications in drug design and therapeutic innovation.

ethyl 3-(pyridin-4-yl)prop-2-ynoate is characterized by its pyridine ring substituted at the 4-position with an alkynyl chain. The presence of the triple bond in the prop-2-ynoate group introduces unique reactivity, enabling efficient coupling reactions with various functional groups. This structural feature has been extensively studied in recent years, particularly in the context of click chemistry and bioconjugation strategies. Researchers have demonstrated that the alkynyl group can serve as a valuable handle for site-specific modification of target molecules, enhancing the precision of drug delivery systems.

Recent advancements in synthetic methodologies have highlighted the importance of ethyl 3-(pyridin-4-yl)prop-2-ynoate as a key intermediate in the synthesis of pyridine derivatives with biological activity. A 2023 study published in Journal of Medicinal Chemistry reported the use of this compound in the development of novel anti-inflammatory agents. The study revealed that the pyridine scaffold, when coupled with specific alkynyl substituents, could modulate the activity of inflammatory cytokines, offering potential therapeutic applications in autoimmune disorders.

The synthesis of ethyl 3-(pyridin-4-yl)prop-2-ynoate typically involves a multi-step process that combines alkyne functionalization and pyridine ring formation. A 2022 review in Organic & Biomolecular Chemistry detailed the use of catalytic cross-coupling reactions to efficiently construct this molecule. The authors emphasized the importance of reaction conditions, such as temperature and solvent choice, in achieving high yields and purity. This synthetic approach has been adopted in several pharmaceutical projects due to its scalability and compatibility with green chemistry principles.

One of the most significant applications of ethyl 3-(pyridin-4-yl)prop-2-ynoate lies in its role as a precursor for the development of antitumor agents. A 2023 preclinical study published in Cancer Research demonstrated that derivatives of this compound exhibited promising cytotoxic activity against various cancer cell lines. The study suggested that the pyridine ring could interact with specific DNA sequences, inducing apoptosis in malignant cells while minimizing damage to healthy tissue.

Researchers have also explored the potential of ethyl 3-(pyridin-4-yl)prop-2-ynoate in the design of targeted drug delivery systems. A 2024 paper in Advanced Drug Delivery Reviews highlighted the use of this compound as a ligand for nanoparticle-based drug carriers. The study showed that the alkynyl group could be functionalized with targeting moieties, enabling the selective delivery of therapeutic agents to specific tissues or cells. This application has significant implications for the treatment of diseases such as cancer and neurodegenerative disorders.

From a synthetic perspective, ethyl 3-(pyridin-4-yl)prop-2-ynoate has been extensively characterized using advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its molecular structure, while X-ray crystallography has provided insights into its solid-state conformation. These studies have contributed to a deeper understanding of the compound's chemical behavior and its interactions with biological targets.

The versatility of ethyl 3-(pyridin-4-yl)prop-2-ynoate has also been demonstrated in the development of fluorescent probes for bioimaging. A 2023 study in Chemical Communications described the synthesis of a fluorescent derivative of this compound, which was used to track the localization of pyridine-based molecules within living cells. The results indicated that the compound's fluorescence properties could be tuned by modifying the substituents on the pyridine ring, opening new avenues for in vivo imaging applications.

Despite its promising applications, the use of ethyl 3-(pyridin-4-yl)prop-2-ynoate in pharmaceutical development requires careful consideration of its physicochemical properties. A 2022 study in Pharmaceutical Research evaluated the solubility and stability of this compound under different conditions. The findings suggested that the compound's solubility could be optimized through the incorporation of hydrophilic groups, which is crucial for improving its bioavailability in drug formulations.

In conclusion, ethyl 3-(pyridin-4-yl)prop-2-ynoate represents a valuable synthetic tool in the development of pyridine-based pharmaceuticals. Its unique structural features and reactivity have enabled its application in diverse areas, including anti-inflammatory therapy, cancer treatment, and targeted drug delivery. As research in medicinal chemistry continues to advance, the potential of this compound is expected to expand further, contributing to the discovery of novel therapeutic agents.

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(CAS:66869-71-4)ethyl 3-(pyridin-4-yl)prop-2-ynoate
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